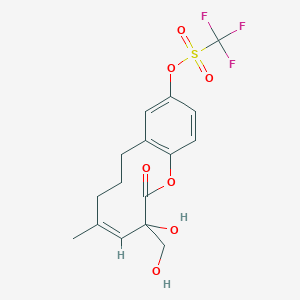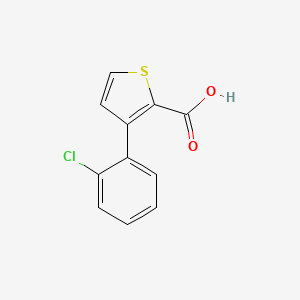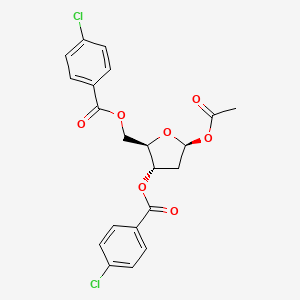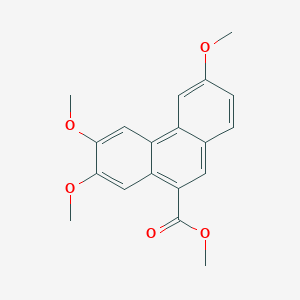
(9E)-N,10-Dimethyl-3-nitroacridin-9(10H)-imine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(9E)-N,10-Dimethyl-3-nitroacridin-9(10H)-imine is a synthetic organic compound belonging to the acridine family Acridines are known for their wide range of biological activities and applications in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (9E)-N,10-Dimethyl-3-nitroacridin-9(10H)-imine typically involves the nitration of acridine derivatives followed by the introduction of dimethylamino groups. One common method includes:
Nitration: Acridine is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.
Amination: The nitrated acridine is then reacted with dimethylamine under basic conditions to introduce the dimethylamino groups at the 9 and 10 positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
(9E)-N,10-Dimethyl-3-nitroacridin-9(10H)-imine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form N-oxide derivatives.
Substitution: The dimethylamino groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Oxidizing agents like potassium permanganate (KMnO4).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products
Amino derivatives: Formed by the reduction of the nitro group.
N-oxide derivatives: Formed by the oxidation of the compound.
Substituted acridines: Formed by nucleophilic substitution reactions.
科学研究应用
(9E)-N,10-Dimethyl-3-nitroacridin-9(10H)-imine has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other acridine derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Used in the development of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of (9E)-N,10-Dimethyl-3-nitroacridin-9(10H)-imine involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with DNA, leading to potential antimicrobial and anticancer effects. The dimethylamino groups enhance its solubility and facilitate its interaction with biological targets.
相似化合物的比较
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a fluorescent dye.
Proflavine: Another acridine derivative with antimicrobial properties.
Amsacrine: An acridine derivative used as an anticancer agent.
Uniqueness
(9E)-N,10-Dimethyl-3-nitroacridin-9(10H)-imine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of nitro and dimethylamino groups makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
89076-58-4 |
|---|---|
分子式 |
C15H13N3O2 |
分子量 |
267.28 g/mol |
IUPAC 名称 |
N,10-dimethyl-3-nitroacridin-9-imine |
InChI |
InChI=1S/C15H13N3O2/c1-16-15-11-5-3-4-6-13(11)17(2)14-9-10(18(19)20)7-8-12(14)15/h3-9H,1-2H3 |
InChI 键 |
BPRBMSSGYZAWPG-UHFFFAOYSA-N |
规范 SMILES |
CN=C1C2=C(C=C(C=C2)[N+](=O)[O-])N(C3=CC=CC=C31)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(7aR)-3-tert-butyl-7a-ethenyl-1-hydroxy-1,3,6,7-tetrahydropyrrolo[1,2-c][1,3]oxazol-5-one](/img/structure/B14130582.png)

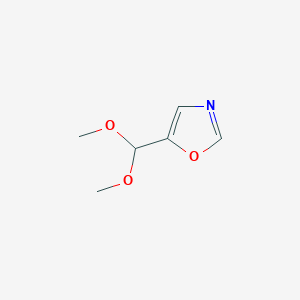
![(1'S,2'S,3'S,10b'R)-3'-(2-chlorobenzoyl)-2'-(4-isopropoxybenzoyl)-3',10b'-dihydro-2'H-spiro[indoline-3,1'-pyrrolo[2,1-a]isoquinolin]-2-one](/img/structure/B14130597.png)
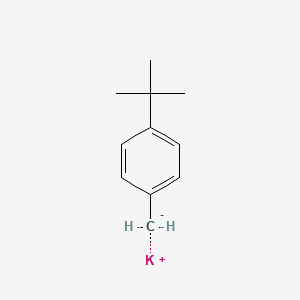
![N-(2-Fluorophenyl)-N-[4-(hydroxymethyl)-1,3-thiazol-2-YL]acetamide](/img/structure/B14130613.png)
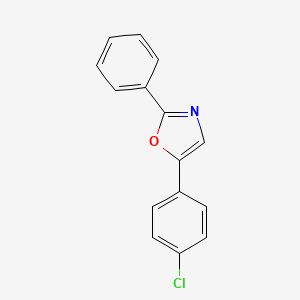
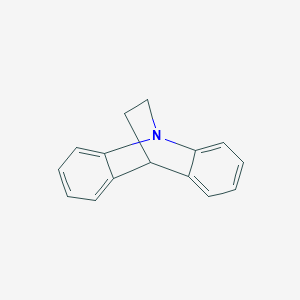
![N-(3,4-Dichlorophenyl)-3-[(3,5-difluorophenyl)methyl]-3,7-dihydro-7-oxo-6H-1,2,3-triazolo[4,5-d]pyrimidine-6-acetamide](/img/structure/B14130636.png)
